molecular formula C12H18O3 B8769643 3-Ethoxy-7-methoxyspiro[3.5]non-2-en-1-one

3-Ethoxy-7-methoxyspiro[3.5]non-2-en-1-one

Cat. No. B8769643
M. Wt: 210.27 g/mol
InChI Key: HFXIGTTXJCKLFN-UHFFFAOYSA-N
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Patent
US07531549B2

Procedure details

Was prepared from 4-methoxy cyclohexanecarbonyl chloride (10 g, 52.1 mmol) and ethoxyacetylene (7.5 g, 0.10 mol) according to the method of Intermediate 1 to give the title compound as an approx. 1:1 mixture of isomers, as a pale yellow oil (7.2 g, 34.4 mmol, 65%). δH (CDCl3, 300K) 4.81-4.79 (1H, s), 4.22-4.20 (2H q, J 7.1 Hz), 3.34-3.32 (3H, s), 3.31-3.22 (1H, m), 2.04-1.56 (8H, m), 1.44-1.43 (3H t, J 7.1 Hz); m/z (ES+, 70V) 211.0 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[CH2:8][CH2:7][CH:6]([C:9](Cl)=[O:10])[CH2:5][CH2:4]1.[CH2:12]([O:14][C:15]#[CH:16])[CH3:13]>>[CH2:15]([O:14][C:12]1[C:6]2([CH2:7][CH2:8][CH:3]([O:2][CH3:1])[CH2:4][CH2:5]2)[C:9](=[O:10])[CH:13]=1)[CH3:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1CCC(CC1)C(=O)Cl
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)OC#C
Step Two
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(C12CCC(CC2)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.